3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide (DTB) is a synthetic compound that has been studied for its potential medicinal properties. It is a member of the class of compounds known as benzamides and has been studied for its ability to modulate the activity of certain enzymes and receptors in the body. The compound has been studied for its potential to act as a therapeutic agent in the treatment of a variety of diseases, including cancer and neurological disorders.
Aplicaciones Científicas De Investigación
3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been studied for its potential to act as a therapeutic agent in the treatment of a variety of diseases, including cancer and neurological disorders. In particular, 3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been studied for its ability to modulate the activity of certain enzymes and receptors, such as the enzymes PI3K and MEK, and the receptor tyrosine kinase TrkA. 3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has also been studied for its potential to inhibit the growth of certain types of cancer cells, such as breast, prostate, and bladder cancer cells. Additionally, 3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been studied for its potential to protect cells from oxidative stress and to reduce inflammation.
Mecanismo De Acción
3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been studied for its ability to modulate the activity of certain enzymes and receptors in the body. Specifically, 3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been shown to inhibit the activity of the enzymes PI3K and MEK, as well as the receptor tyrosine kinase TrkA. In addition, 3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been shown to reduce the activity of certain transcription factors, such as NF-κB and STAT3, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been studied for its potential to act as a therapeutic agent in the treatment of a variety of diseases, including cancer and neurological disorders. In particular, 3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been studied for its ability to modulate the activity of certain enzymes and receptors, such as the enzymes PI3K and MEK, and the receptor tyrosine kinase TrkA. Additionally, 3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been shown to reduce the activity of certain transcription factors, such as NF-κB and STAT3, which are involved in the regulation of gene expression. Furthermore, 3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been shown to inhibit the growth of certain types of cancer cells, such as breast, prostate, and bladder cancer cells. Additionally, 3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been studied for its potential to protect cells from oxidative stress and to reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide in lab experiments is that it is relatively easy to synthesize and can be used in a variety of different experiments. Additionally, 3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been shown to be effective in modulating the activity of certain enzymes and receptors, as well as in inhibiting the growth of certain types of cancer cells. However, one of the limitations of using 3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide in lab experiments is that it is not yet known if the compound is safe for human use, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
Future research on 3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide should focus on further exploring its potential to act as a therapeutic agent in the treatment of a variety of diseases, including cancer and neurological disorders. Additionally, further research should be conducted to explore the potential of 3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide to inhibit the growth of certain types of cancer cells and to protect cells from oxidative stress and inflammation. Additionally, further research should be conducted to explore the potential of 3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide to interact with other drugs and to determine its safety and efficacy for use in humans. Finally, further research should be conducted to explore the potential of 3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide to be used in combination with other drugs to treat a variety of diseases.
Métodos De Síntesis
3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can be synthesized through a multi-step process involving the reaction of propane-1-sulfonyl chloride with a base, followed by the reaction of the resulting sulfonamide with ethyl 4-chloro-2-methoxybenzoate. The resulting product is then reacted with N,N-diethyl-2,6-dimethoxybenzamide to produce 3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide.
Propiedades
IUPAC Name |
3,4-diethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-4-14-31(27,28)25-13-7-8-17-15-19(10-11-20(17)25)24-23(26)18-9-12-21(29-5-2)22(16-18)30-6-3/h9-12,15-16H,4-8,13-14H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPJFZUQJRALEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C=C3)OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-diethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.